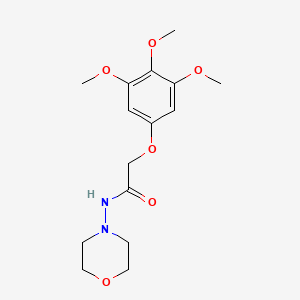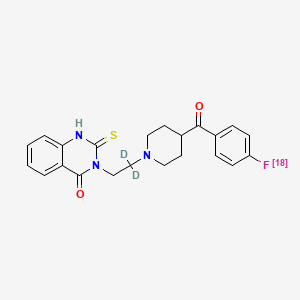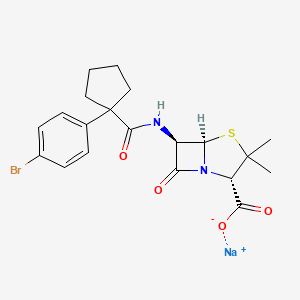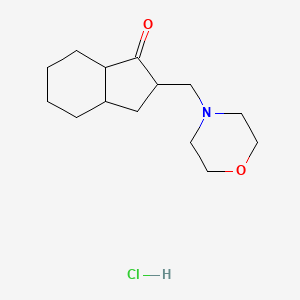
2-(Morpholinomethyl)hexahydro-1-indanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholinomethyl)hexahydro-1-indanone hydrochloride is a chemical compound with the molecular formula C14H18ClNO2 It is a derivative of indanone, featuring a morpholinomethyl group attached to the hexahydro-1-indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinomethyl)hexahydro-1-indanone hydrochloride typically involves the reaction of hexahydro-1-indanone with morpholine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Hexahydro-1-indanone, morpholine, and formaldehyde.
Reaction Conditions: The reaction is conducted in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: Hexahydro-1-indanone is dissolved in the solvent, followed by the addition of morpholine and formaldehyde. The mixture is stirred and heated to the desired temperature for several hours until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification methods. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinomethyl)hexahydro-1-indanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indanone derivatives with various functional groups.
Scientific Research Applications
2-(Morpholinomethyl)hexahydro-1-indanone hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Morpholinomethyl)hexahydro-1-indanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Indanone: A structurally related compound with a similar indanone core but lacking the morpholinomethyl group.
2-Methyl-1-indanone: Another indanone derivative with a methyl group at the 2-position.
Morpholine Derivatives: Compounds containing the morpholine moiety, such as morpholine itself or other morpholine-substituted compounds.
Uniqueness
2-(Morpholinomethyl)hexahydro-1-indanone hydrochloride is unique due to the presence of both the morpholinomethyl group and the hexahydro-1-indanone structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
88364-39-0 |
|---|---|
Molecular Formula |
C14H24ClNO2 |
Molecular Weight |
273.80 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C14H23NO2.ClH/c16-14-12(10-15-5-7-17-8-6-15)9-11-3-1-2-4-13(11)14;/h11-13H,1-10H2;1H |
InChI Key |
RRAHPGNOKNGSHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC(C2=O)CN3CCOCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


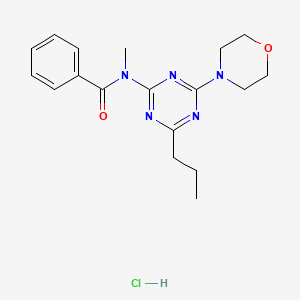
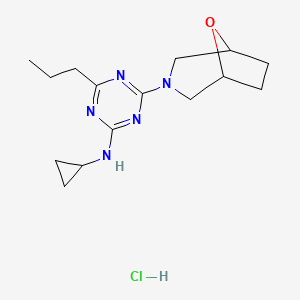
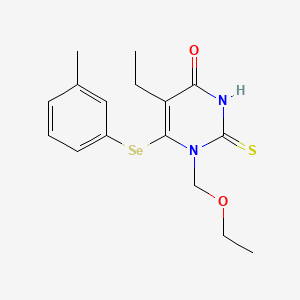
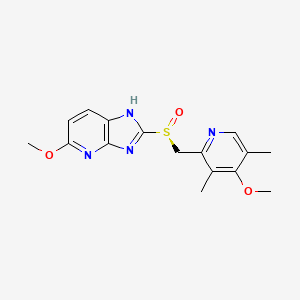
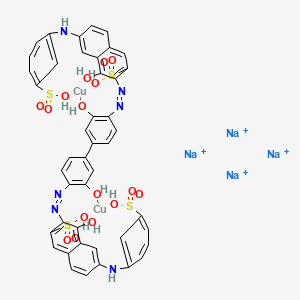
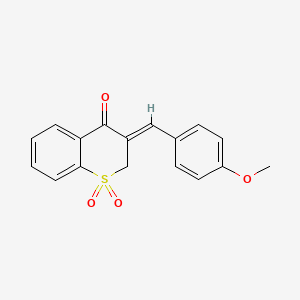
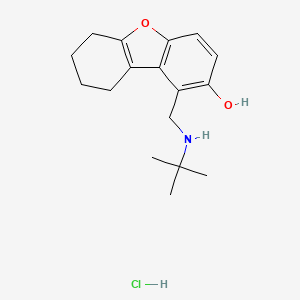
![methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate](/img/structure/B12744411.png)
